tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 1221341-78-1
VCID: VC11689296
InChI: InChI=1S/C13H27NO2/c1-7-8-11(3)14-9-10(2)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3
SMILES: CCCC(C)NCC(C)C(=O)OC(C)(C)C
Molecular Formula: C13H27NO2
Molecular Weight: 229.36 g/mol

tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate

CAS No.: 1221341-78-1

Cat. No.: VC11689296

Molecular Formula: C13H27NO2

Molecular Weight: 229.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate - 1221341-78-1

Specification

CAS No. 1221341-78-1
Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
IUPAC Name tert-butyl 2-methyl-3-(pentan-2-ylamino)propanoate
Standard InChI InChI=1S/C13H27NO2/c1-7-8-11(3)14-9-10(2)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3
Standard InChI Key ZYJPKZJOIAGTIK-UHFFFAOYSA-N
SMILES CCCC(C)NCC(C)C(=O)OC(C)(C)C
Canonical SMILES CCCC(C)NCC(C)C(=O)OC(C)(C)C

Introduction

Synthesis

The synthesis of tert-butyl esters often involves esterification reactions using tert-butanol and acid derivatives (e.g., acyl chlorides or anhydrides). For this compound:

  • Starting Materials:

    • 2-methylpropanoic acid derivative.

    • Pentan-2-amine.

  • Reaction Steps:

    • The carboxylic acid group undergoes esterification with tert-butanol in the presence of an acid catalyst.

    • The amine group is introduced via amide bond formation or nucleophilic substitution.

These reactions are typically conducted under mild conditions to preserve functional groups.

Applications and Relevance

  • Pharmaceutical Development:

    • Compounds with similar structures are frequently explored as intermediates in drug synthesis or as prodrugs due to their ability to improve solubility and bioavailability.

    • The amino functionality suggests potential use in peptide synthesis or as a precursor for biologically active molecules.

  • Material Science:

    • The compound’s lipophilic nature may make it suitable for use in surface coatings or as a stabilizer in formulations.

  • Biological Activity:

    • While specific biological activity for this compound is not documented, similar derivatives have been studied for roles in enzyme inhibition, receptor modulation, or as building blocks for bioactive peptides.

Analytical Characterization

The characterization of this compound would involve:

  • NMR Spectroscopy (1H and 13C):

    • To confirm the presence of tert-butyl, methyl, and pentan-2-yl groups.

    • Chemical shifts for the ester carbonyl (~170 ppm in 13C NMR) and amine hydrogens (~3–4 ppm in 1H NMR) are expected.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 229 (M+H)+ for confirmation of molecular weight.

  • Infrared Spectroscopy (IR):

    • Ester carbonyl stretching (~1735 cm⁻¹).

    • N-H stretching (~3300 cm⁻¹).

  • Chromatography (HPLC/GC):

    • Purity assessment and separation from by-products.

Potential Research Directions

  • Derivatization: Modifying the amino or ester groups could yield novel compounds with enhanced biological activity.

  • Biological Testing: Screening for antimicrobial, antiviral, or anticancer properties based on structural similarity to known bioactive molecules.

  • Computational Studies: Predicting binding affinities to biological targets using molecular docking simulations.

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